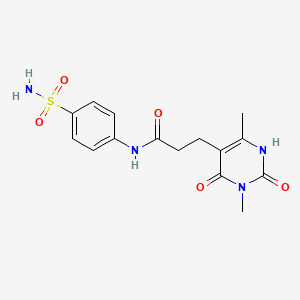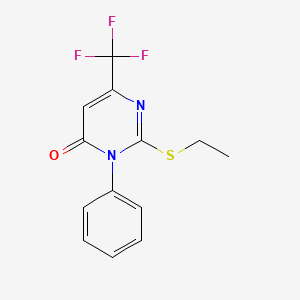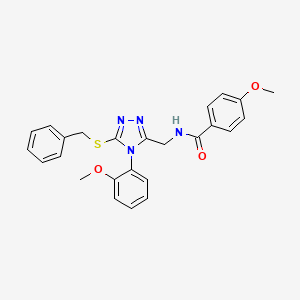
2-Methoxy-3-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1784811-72-8 . It has a molecular weight of 200.69 . The compound is stored at a temperature of -10 degrees and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.69 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis of Methoxy and Ethoxy Nonafluorobutanes
Methoxynonafluorobutane (C4F9OCH3) and ethoxynonafluorobutane (C4F9OC2H5) are considered as prospective third-generation alternative cleaning agents, potentially replacing harmful substances like CFC-113 and HCFC-141b. These compounds are synthesized from heptafluorobutyryl chloride or fluoride, reacting with alkali metal fluoride in an aprotic polar solvent, followed by conversion through reactions with alkylating agents. The identification and characterization of major products were achieved through various spectroscopic techniques (Hwang et al., 2007).
Base-assisted Displacement in Sulfinyl Derivatives
A computational study using density functional theory explored the reaction mechanism between methyl sulfinyl chloride (MSC) and methanol in the presence of trimethylamine. This model reaction represents a method used for obtaining chiral sulfoxides through dynamic kinetic resolution, presenting two mechanistic pathways. The study contributes to understanding the base-assisted displacement of chloride by alcohol in sulfinyl derivatives, offering insights into the synthesis of chiral sulfoxides (Balcells et al., 2006).
Intracellular Chloride Activity Measurement
Developed methodology enables measurement of cell chloride activity using the chloride-sensitive dye 6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ). This technique involves loading SPQ into cells of microperfused rabbit proximal convoluted tubules, facilitating the study of cell chloride transport. Intracellular calibration and the Stern-Volmer relation applied for quantifying apparent chloride concentration in cells provide valuable data for understanding chloride transport mechanisms (Krapf et al., 1988).
Surface Molecular Imprinting for PFOS Adsorption
Molecularly imprinted polymer (MIP) designed for rapid and selective adsorption of perfluorooctane sulfonate (PFOS) was developed using carbon microspheres as carriers. Utilizing methacryloyloxyethyl trimethyl ammonium chloride and 2-(trifluoromethyl)acrylic acid as monomers, this MIP exhibits specific binding properties for PFOS, particularly under acidic conditions. The adsorption process, influenced by electrostatic interaction and molecular size, highlights the potential for efficient PFOS wastewater treatment (Guo et al., 2018).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
2-methoxy-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFIPEGMJVMGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)
![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)
![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)


![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)